molecular formula C23H15ClF2N2OS B2805706 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 338957-30-5

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2805706
CAS No.: 338957-30-5
M. Wt: 440.89
InChI Key: RVOLWXXNFWVNDM-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic compound featuring a hybrid structure combining chlorophenyl, phenylthiazole, and difluorophenylacetamide moieties. This specific molecular architecture is of significant interest in medicinal and agricultural chemical research. Thiazole-containing compounds, like this one, are recognized as privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets . The acetamide group is a common feature in many bioactive molecules and is known for its excellent coordination abilities, which can be exploited in the development of novel ligands . Although the precise biological profile of this exact molecule requires further investigation, structural analogs—specifically N-phenylacetamide derivatives incorporating 4-arylthiazole components—have demonstrated promising in vitro antibacterial activity against various phytopathogenic bacteria, suggesting a potential research application in this field . The incorporation of fluorine atoms is a common strategy in lead optimization to fine-tune properties like lipophilicity, metabolic stability, and bioavailability. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-19-11-10-15(25)12-18(19)26/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLWXXNFWVNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C23H16ClF2N2OS
  • Molecular Weight : 422.9 g/mol
  • CAS Number : Not specified in the search results.

Synthesis Methods

The synthesis of thiazole derivatives often employs various methods, including:

  • Ultrasound-assisted synthesis : This method enhances reaction rates and yields through sonication, as reported in recent studies involving similar thiazole compounds .
  • Conventional heating methods : Traditional synthetic routes may also be utilized but generally yield lower efficiencies compared to ultrasound-assisted techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to our compound have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values of related compounds:

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A13.004HepG2
Compound B28.399HepG2
Compound C20.500MCF7

The most potent compound exhibited an IC50 value of 13.004 µg/mL, indicating strong anti-proliferative activity .

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of electron-donating groups on the aryl rings significantly enhances anticancer activity. For example:

  • Methyl substituents at ortho and meta positions increase potency.
  • Electron-withdrawing groups tend to reduce activity.

This information is crucial for the design of more effective analogs of thiazole derivatives .

Study on Anticonvulsant Activity

In a study assessing anticonvulsant properties, related thiazole compounds were evaluated for their efficacy in animal models. The findings indicated that certain derivatives provided protection against seizures without significant neurotoxicity at tested doses .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar thiazole derivatives, revealing that they could inhibit pro-inflammatory markers such as iNOS and COX-2 in vitro. This suggests potential therapeutic applications beyond oncology .

Scientific Research Applications

The thiazole moiety is known for its diverse biological activities. Compounds containing thiazole rings have been reported to exhibit:

  • Antimicrobial properties : Various thiazole derivatives have shown effectiveness against bacteria and fungi due to their ability to interfere with microbial metabolism.
  • Anticancer potential : Studies indicate that thiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Anticancer Activity

Research has demonstrated that compounds similar to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

  • A related compound exhibited IC50 values of approximately 0.8 nM against CDK1/CDK2, indicating potent inhibitory activity .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antifungal and antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance efficacy against resistant strains of pathogens .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Thiazole Ring : Provides a pharmacophore that interacts with biological targets.
  • Difluorophenyl Substituent : Potentially increases potency through halogen bonding and electronic effects.

Case Studies

  • Anticancer Research : A study on related thiazole compounds showed significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Antimicrobial Studies : Another investigation revealed that certain thiazole derivatives demonstrated broad-spectrum antimicrobial activity, making them candidates for further pharmaceutical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The substitution pattern on the thiazole core significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Thiazole Substituents Acetamide Substituent Key Findings/Properties Reference
Target Compound 2-(2-chlorophenyl), 4-phenyl N-(2,4-difluorophenyl) High lipophilicity (Cl, F); potential kinase inhibition
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 2-(4-fluorophenyl) N-(2-phenyl) Moderate antimicrobial activity
N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 2-(4-bromophenyl) N-(2-phenyl) Enhanced halogen bonding; higher metabolic stability
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide N/A (phenoxy-acetamide) N-(2,4-difluorophenyl) Herbicidal activity (diffufenican)

Key Observations :

  • Positional Isomerism : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 4-substituted analogs (e.g., 9b), altering receptor interaction .
Acetamide-Linked Aryl Group Variations

The N-aryl group on the acetamide moiety modulates electronic and steric properties:

Compound Name Acetamide Substituent Bioactivity Reference
Target Compound N-(2,4-difluorophenyl) Hypothesized kinase inhibition
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide N-(6-methoxybenzothiazole-2-yl) Patent-derived antimicrobial
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(furan-2-ylmethyl)acetamide N-(furan-2-ylmethyl) Antifungal activity
N-(3,4-dichlorophenyl)-2-[4-phenyl-5-benzyltriazol-3-ylthio]acetamide N-(3,4-dichlorophenyl) Pesticide candidate

Key Observations :

  • Fluorine vs.
  • Heterocyclic Linkages : Benzothiazole () or triazole () substitutions introduce additional hydrogen-bonding sites but may reduce metabolic stability compared to simple aryl groups.
Tautomerism and Conformational Stability
  • Tautomeric Behavior: Analogous compounds like N-(4-ethoxyphenyl)-2-(4-oxo-thiazolidinyl)acetamide (3c) exhibit tautomerism between imino and amino forms, affecting reactivity and binding . The target compound’s rigid thiazole core likely minimizes tautomerism, enhancing stability.
  • Crystallographic Data : Fluorophenyl-containing analogs (e.g., ) adopt planar conformations, favoring π-π stacking with aromatic residues in biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what key reaction parameters must be controlled?

The synthesis typically involves multi-step routes, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Critical parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Dichloromethane or ethanol is preferred for intermediate steps to enhance solubility and reaction homogeneity .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate thiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity intermediates .

Q. Which characterization techniques are most effective for confirming the compound’s structural integrity?

A combination of spectroscopic and analytical methods is required:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiazole and acetamide moieties .
  • HPLC : Monitor reaction progress and final purity (>95%) using a C18 column with acetonitrile/water mobile phases .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak and fragmentation patterns .

Q. What are the compound’s stability profiles under varying storage conditions?

The compound is stable at room temperature in inert atmospheres but degrades under:

  • Light exposure : Store in amber vials to prevent photolytic decomposition .
  • Extreme pH : Avoid aqueous solutions with pH <3 or >10, as hydrolysis of the acetamide group may occur .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low intermediate conversion rates?

Systematic optimization strategies include:

  • Solvent screening : Replace polar aprotic solvents (e.g., DMF) with toluene for better reaction kinetics in SNAr steps .
  • Catalyst modulation : Introduce Pd/C or CuI for cross-coupling reactions to improve regioselectivity .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and scalability .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies often arise from dynamic molecular conformations. To address this:

  • Variable-temperature NMR : Perform experiments at 298–373 K to identify conformational flexibility in solution .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate static X-ray structures .
  • Single-crystal XRD : Resolve ambiguities by correlating solid-state crystal packing (e.g., monoclinic Cc space group) with spectroscopic observations .

Q. What computational methods are suitable for predicting the compound’s reactivity in derivatization reactions?

  • Reaction path search algorithms : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to model transition states for heterocyclic substitutions .
  • Molecular docking : Screen derivatized analogs against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Analog synthesis : Modify the 2-chlorophenyl or 2,4-difluorophenyl groups to assess electronic effects on target binding .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cancer cell lines (e.g., HeLa, MCF-7) .
  • Pharmacophore mapping : Overlay active analogs to identify critical hydrogen-bonding motifs between the thiazole ring and biological targets .

Methodological Notes

  • Data contradiction : Cross-validate analytical results with orthogonal techniques (e.g., IR + XRD) to confirm functional group assignments .
  • Scale-up challenges : Transition from batch to flow reactors requires re-optimization of residence time and mixing efficiency .

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